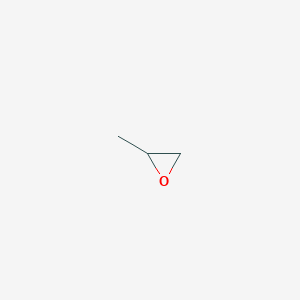

- Molecular Formula:

- C3H6O

CH3CHCH2O

C3H6O

- Molecular Weight:

- 58.08 g/mol

Description

(±)-Propylene oxide is an organic compound used as an intermediate in several chemical reactions. It readily reacts with active hydrogen atoms.

(±)-Propylene oxide is an organic compound used as an intermediate in several chemical reactions. It readily reacts with active hydrogen atoms.

Propylene Oxide is a synthetic, highly-flammable, volatile, colorless liquid that is soluble in water and miscible with many organic solvents. Propylene oxide is used primarily as a chemical intermediate in the production of polyethers and propylene glycol. It is also used as a pesticide and a fumigant for the sterilization of packaged foods and plastic medical instruments. Acute inhalation exposure to vapors of this compound can result in respiratory tract irritation, coughing, difficulty in breathing (dyspnea) and buildup of fluid in the lungs (pulmonary edema) that can possibly lead to pneumonia. Inhale high concentrations of the vapors for short time periods may cause headache, motor weakness, incoordination, ataxia and coma. Contact with propylene oxide can irritate the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)

Propylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35°F. Boiling point 95°F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals.

Methyloxirane, also known as 2, 3-epoxypropane or propylene oxide, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Methyloxirane exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyloxirane is primarily located in the cytoplasm. Methyloxirane participates in a number of enzymatic reactions. In particular, methyloxirane can be biosynthesized from oxirane. Methyloxirane is also a parent compound for other transformation products, including but not limited to, epichlorohydrin, epibromohydrin, and glycidol. Methyloxirane has a sweet and ethereal taste.

(±)-Propylene oxide is an organic compound used as an intermediate in several chemical reactions. It readily reacts with active hydrogen atoms.

(±)-Propylene oxide is an organic c...

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![Benzo[a]pyrene](/img/structure/B130552.png)